molecular formula C16H13ClN6O2 B4521269 N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4521269
M. Wt: 356.76 g/mol
InChI Key: OGUILPGOSXJOMH-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H13ClN6O2 and its molecular weight is 356.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0788514 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment Applications

Several studies have explored the role of compounds similar to N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide in cancer treatment, focusing on their mechanism of action and potential as anticancer agents. For instance, compounds with related structures have been shown to act as histone deacetylase (HDAC) inhibitors, affecting cancer cell proliferation and inducing apoptosis in various cancer cell lines (Zhou et al., 2008). Moreover, other research has highlighted the synthesis and evaluation of N-substituted benzamides with significant anticancer activity against different cancer cell lines, underscoring the potential of such compounds in developing new anticancer therapies (Ravinaik et al., 2021).

Antimicrobial Activity

Compounds bearing the this compound moiety have also been investigated for their antimicrobial properties. Research into new thiazole and pyrazole derivatives based on a similar structure has demonstrated promising antimicrobial activities, suggesting the utility of these compounds in combating microbial infections (Gouda et al., 2010).

Synthesis of New Chemical Entities

The synthesis and characterization of new chemical entities based on the structure of this compound are crucial for expanding the chemical space and discovering new therapeutic agents. Studies have detailed the synthesis of various derivatives and evaluated their biological activities, offering insights into the design of new molecules with enhanced pharmacological properties (Geetha et al., 2019).

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6O2/c1-10(24)19-12-3-5-13(6-4-12)20-16(25)14-7-2-11(17)8-15(14)23-9-18-21-22-23/h2-9H,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUILPGOSXJOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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